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Introduction

The Quant-iT™ PicoGreen® dsDNA Assay is a highly sensitive and selective method for the
quantification of double-stranded DNA (dsDNA).[1][2] This application note provides a detailed
protocol for the use of the PicoGreen® assay to determine DNA concentration in lysates
derived from cell cultures, a common requirement in various biological research and drug
development applications, including cell proliferation assays, normalization of quantitative PCR
data, and monitoring of cytotoxicity.[3][4] The PicoGreen® reagent is a fluorescent nucleic acid
stain that exhibits a significant fluorescence enhancement upon binding to dsDNA, allowing for
the detection of as little as 25 pg/mL of dsDNA.[1] The assay is characterized by its broad
dynamic range, spanning over four orders of magnitude, and its minimal fluorescence
contribution from single-stranded DNA (ssDNA) and RNA, ensuring high specificity for dsDNA.

[1]5]

Principle of the Assay

The PicoGreen® assay utilizes a proprietary asymmetric cyanine dye that is essentially non-
fluorescent in solution but becomes intensely fluorescent upon binding to the minor groove of
dsDNA.[2] The fluorescence intensity is directly proportional to the amount of dsDNA present in
the sample. This allows for accurate quantification by comparing the fluorescence of unknown
samples to a standard curve generated with a known concentration of dsDNA.
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Key Advantages for Cell Culture Lysates

o High Sensitivity: Enables quantification from a small number of cells, conserving precious
samples. The assay can detect DNA concentrations as low as 30 pg/mL.[3]

o Specificity for dsDNA: Minimizes interference from RNA and other cellular components

commonly found in crude cell lysates.[1][6]

o Simple and Rapid Protocol: The assay is straightforward to perform, requiring only a short
incubation period before measurement, making it suitable for high-throughput screening.[6]

o Compatibility with Microplate Readers: The assay is readily adaptable to a 96-well or 384-
well microplate format for efficient analysis of multiple samples.[7]

Experimental Workflow Overview

The overall workflow for DNA quantification in cell culture lysates using the PicoGreen® assay
involves cell lysis to release the DNA, preparation of a DNA standard curve, incubation of
samples and standards with the PicoGreen® reagent, and measurement of fluorescence.
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Caption: Experimental workflow for DNA quantification using PicoGreen®.
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Protocols
Materials and Reagents

Quant-iT™ PicoGreen® dsDNA Assay Kit (e.g., Thermo Fisher Scientific, Cat. No. P7589 or
P11496)[7][8]

o PicoGreen® Reagent (Component A)

o 20X TE Buffer (Component B)

o Lambda DNA Standard (Component C, in some kits)
Nuclease-free water

Black, flat-bottom 96-well or 384-well microplates[7][9]

Microplate reader with fluorescence detection capabilities (excitation ~485 nm, emission
~528 nm)[3]

Pipettes and nuclease-free tips

Cell lysis buffer (e.g., 10 mM Tris pH 8, 1 mM EDTA, 0.2% (v/v) Triton X-100)[10][11] or
nuclease-free water for freeze-thaw lysis.[6]

Protocol 1: Cell Lysis

A. Lysis using a Detergent-Based Buffer

This method is suitable for most adherent and suspension cell lines.

For adherent cells: Aspirate the culture medium and wash the cells once with phosphate-
buffered saline (PBS).

For suspension cells: Pellet the cells by centrifugation and wash once with PBS.

Add an appropriate volume of cell lysis buffer to the cells. For a 96-well plate, 50-100 pL per
well is typically sufficient.
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Incubate at room temperature for 15-30 minutes with gentle agitation to ensure complete
lysis.[11]

The lysate can be used directly in the PicoGreen® assay or stored at -80°C.[10]

B. Lysis using Freeze-Thaw in Water

This is a simpler method that avoids detergents which could potentially interfere with the assay,

although it may be less efficient for some cell types.[6]

Wash cells as described in Protocol 1A.

Resuspend the cell pellet (for suspension cells) or add to the well (for adherent cells) a small
volume of nuclease-free water.

Freeze the samples at -80°C for at least 30 minutes.

Thaw the samples at room temperature or in a 37°C water bath.

Repeat the freeze-thaw cycle 2-3 times to ensure complete cell lysis.[6]

Centrifuge the lysate to pellet cell debris and use the supernatant for the assay.[6]

Protocol 2: PicoGreen® Assay

1. Preparation of Reagents

1X TE Buffer: Prepare a 1X working solution of TE buffer by diluting the 20X stock with
nuclease-free water.[7]

PicoGreen® Working Solution: On the day of use, dilute the PicoGreen® reagent 1:200 in
1X TE buffer in a plastic container.[7][9] This solution is light-sensitive and should be
protected from light by wrapping the container in foil.[9][12] Prepare only the amount needed
for the experiment as the diluted reagent is stable for only a few hours.[1][8]

. Preparation of DNA Standard Curve

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://resources.amsbio.com/Protocol/Alvetex-Scaffold-Determing-Cell-Numbers-PicoGreen.PDF
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.reprocell.com/resources/protocols/alvetex-scaffold/d039-picogreen-cell-number-characteristics-assay
https://www.biocompare.com/Product-Reviews/40674-Quant-iT-PicoGreen-dsDNA-Assay-Kit-From-Molecular-Probes-Invitrogen/
https://www.biocompare.com/Product-Reviews/40674-Quant-iT-PicoGreen-dsDNA-Assay-Kit-From-Molecular-Probes-Invitrogen/
https://www.biocompare.com/Product-Reviews/40674-Quant-iT-PicoGreen-dsDNA-Assay-Kit-From-Molecular-Probes-Invitrogen/
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://assets.fishersci.com/TFS-Assets/LCD/Application-Notes/D10046~.pdf
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://www.benchchem.com/product/b1258679?utm_src=pdf-body
https://assets.fishersci.com/TFS-Assets/LCD/Application-Notes/D10046~.pdf
https://www.protocols.io/view/Quanti-iT-Pico-Green-dsDNA-Assay-Invitrogen-P7589-ewov1yx2vr24/v1
https://www.protocols.io/view/Quanti-iT-Pico-Green-dsDNA-Assay-Invitrogen-P7589-ewov1yx2vr24/v1
https://www.promega.com/~/media/files/products%20and%20services/instruments/detection/tbs%20technical%20support%20docs/997-9314.pdf
https://documents.thermofisher.com/TFS-Assets/LSG/manuals/mp07581.pdf
https://documents.thermofisher.com/TFS-Assets/CAD/manuals/PicoGreen-dsDNA-protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1258679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Prepare a 2 ug/mL stock solution of the provided Lambda DNA standard by diluting it in 1X
TE buffer. The concentration of the stock can be verified by measuring its absorbance at 260
nm.[1]

Perform a serial dilution of the 2 pg/mL DNA stock in 1X TE buffer to generate a standard
curve. A typical range for the standards would be from 1 ng/mL to 1000 ng/mL.[5]

. Assay Procedure

Pipette 100 pL of each DNA standard and each cell lysate sample (in duplicate or triplicate)
into the wells of a black 96-well microplate.[7] Include a blank control containing only 1X TE
buffer.[13]

Add 100 pL of the PicoGreen® working solution to each well.[7]

Mix the contents of the wells thoroughly by gentle pipetting or shaking.

Incubate the plate at room temperature for 2-5 minutes, protected from light.[6][7]

Measure the fluorescence using a microplate reader with excitation at approximately 485 nm
and emission at approximately 528 nm.[3]

Data Analysis

Subtract the average fluorescence of the blank from the fluorescence readings of all
standards and samples.

Generate a standard curve by plotting the background-subtracted fluorescence values of the
DNA standards against their corresponding concentrations.

Perform a linear regression analysis on the standard curve to obtain the equation of the line
(y = mx + c).

Determine the DNA concentration of the unknown samples by interpolating their background-
subtracted fluorescence values using the equation from the standard curve.[14]

Data Presentation
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Table 1: Example DNA Standard Curve Data

DNA Concentration Average Fluorescence o
(ng/mL) (RFU) Standard Deviation
1000 85432 1234

500 43210 678

250 21876 345

125 11098 178

62.5 5678 98

31.25 2890 54

15.625 1502 32

0 (Blank) 150 15

ble 2: le fication of in Cell

Average Calculated DNA
. Total DNA per Well
Sample ID Fluorescence Concentration (ng)*
n

(RFU) (ng/mL) L
Control Cells 34567 405.2 40.52
Treated Cells - Dose 1 21098 246.7 24.67
Treated Cells - Dose 2 10543 122.8 12.28

*Assuming a lysate volume of 100 pL per well was used in the assay.

Troubleshooting and Considerations

o Contaminants: While the PicoGreen® assay is robust, certain compounds can interfere with
its accuracy. High concentrations of salts, detergents, and proteins can affect the
fluorescence signal.[3][5] It is recommended to prepare the DNA standards in a buffer that
closely matches the composition of the cell lysate.[1][5]
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+ Light Sensitivity: The PicoGreen® reagent is susceptible to photodegradation. All steps
involving the diluted reagent should be performed with protection from light.[9][12]

+ Plate Choice: Use of black microplates is highly recommended to minimize background
fluorescence and light scattering.[9]

+ Linear Range: If the fluorescence of a sample is outside the linear range of the standard
curve, the sample should be diluted and re-assayed.[6]

Logical Relationships Diagram
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Caption: Logical flow from inputs to final DNA quantification.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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